molecular formula C24H23NO5S B1664505 アレグリタザール CAS No. 475479-34-6

アレグリタザール

カタログ番号: B1664505
CAS番号: 475479-34-6
分子量: 437.5 g/mol
InChIキー: DAYKLWSKQJBGCS-NRFANRHFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アレグリタザールは、チアゾリジンジオン系ではない、ペルオキシソーム増殖因子活性化レセプターアルファおよびガンマのバランスのとれた二重アゴニストです。2型糖尿病患者の高血糖症および脂質異常症の治療の可能性のために開発されました。 アレグリタザールは血糖降下作用と脂質修飾作用を有しており、糖尿病患者の心血管リスク因子管理のための有望な候補となっています .

科学的研究の応用

Cardiovascular Risk Reduction

One of the primary applications of aleglitazar is in the reduction of cardiovascular risk in patients with type 2 diabetes. The AlePrevent trial aimed to evaluate aleglitazar's efficacy in lowering cardiovascular events among patients with stable cardiovascular disease and glucose abnormalities. The study involved approximately 19,000 participants and assessed various health metrics over a period of 3 to 5 years .

Glycemic Control

Aleglitazar has shown significant efficacy in controlling blood sugar levels. In phase II trials, it was associated with substantial reductions in glycated hemoglobin (HbA1c), triglycerides, and low-density lipoprotein (LDL) cholesterol levels, while increasing high-density lipoprotein (HDL) cholesterol . These effects suggest that aleglitazar can be beneficial as both monotherapy and as an adjunct to existing diabetes treatments like metformin or sulfonylureas.

AleCardio Trial

The AleCardio trial was a pivotal phase III study that enrolled 7,226 patients with type 2 diabetes who had experienced acute coronary syndrome (ACS). The trial sought to determine whether adding aleglitazar to standard therapy would reduce cardiovascular mortality and morbidity. Unfortunately, the trial was terminated early due to findings of futility; there was no significant difference in primary endpoints between aleglitazar and placebo groups after a median follow-up of 104 weeks . Notably, safety concerns arose regarding increased rates of heart failure and renal dysfunction associated with aleglitazar treatment .

Efficacy Overview

Parameter Aleglitazar Group Placebo Group P-value
Primary Endpoint Events344 (9.5%)360 (10.0%)0.57
Heart Failure Incidence3.4%2.8%0.14
Renal Dysfunction Incidence7.4%2.7%<0.001
HbA1c ReductionSignificantN/AN/A

This table summarizes key findings from the AleCardio trial, highlighting the lack of efficacy against cardiovascular events despite improvements in glycemic control.

Safety Profile

While aleglitazar demonstrated some beneficial effects on glycemic control and lipid profiles, its safety profile raised concerns during clinical trials. Adverse events included increased instances of heart failure, gastrointestinal hemorrhages, and renal dysfunction, leading to its eventual discontinuation from further development for cardiovascular applications .

作用機序

アレグリタザールは、ペルオキシソーム増殖因子活性化レセプターアルファおよびガンマのレセプターサブタイプのアゴニストとして作用することにより、その効果を発揮します。ペルオキシソーム増殖因子活性化レセプターアルファにおけるアゴニスト作用は脂質レベルを制御し、脂質異常症を改善する一方、ペルオキシソーム増殖因子活性化レセプターガンマにおけるアゴニスト作用は血糖レベルを制御し、糖尿病におけるインスリン感受性を高めます。 この二重作用により、アレグリタザールは、2型糖尿病患者において、脂質レベルと血糖レベルの両方を効果的に管理することができます .

生化学分析

Biochemical Properties

Aleglitazar interacts with two key biomolecules: PPARα and PPARγ . As an agonist, it binds to these receptors, activating them . The activation of PPARα controls lipid levels, improving dyslipidemia, while the activation of PPARγ controls glucose levels, enhancing insulin sensitivity in diabetes .

Cellular Effects

Aleglitazar has shown to increase cell viability and reduce apoptosis in human cardiomyocytes . It also increased P-Akt/P-eNOS levels in human cardiomyocytes . These effects were partially blocked by siPPARα alone or siPPARγ alone, and completely blocked by siPPARα+siPPARγ .

Molecular Mechanism

The molecular mechanism of Aleglitazar involves its agonistic action on PPARα and PPARγ . By binding and activating these receptors, Aleglitazar exerts its effects at the molecular level . This includes controlling lipid and glucose levels, which improves dyslipidemia and insulin sensitivity in diabetes, respectively .

Temporal Effects in Laboratory Settings

In phase II trials, Aleglitazar was associated with significantly reduced levels of glycated haemoglobin, triglycerides, and LDL cholesterol, as well as increased HDL-cholesterol concentration . The trial was terminated prematurely due to increased rates of safety endpoints in the Aleglitazar group .

Dosage Effects in Animal Models

In animal models, Aleglitazar at concentrations of 150–600 nM increased cell viability and reduced apoptosis . It also protected against myocardial apoptosis caused by hypoxia-reoxygenation in vitro and reduced infarct size in vivo .

Metabolic Pathways

Aleglitazar’s metabolic pathways involve its agonistic action on PPARα and PPARγ . Activation of PPARα controls lipid levels, improving dyslipidemia, while activation of PPARγ controls glucose levels, improving insulin sensitivity in diabetes .

Transport and Distribution

Given its molecular mechanism, it is likely that it is transported to the nucleus where it binds to PPARα and PPARγ .

Subcellular Localization

As a PPAR agonist, Aleglitazar is likely to be localized in the nucleus where it binds to PPARα and PPARγ . This binding activates these receptors, leading to the transcription of genes involved in lipid and glucose metabolism .

準備方法

合成経路と反応条件

アレグリタザールの合成には、オキサゾール環およびベンゾチオフェン部分の形成を含むいくつかの重要なステップが含まれます。このプロセスは通常、オキサゾール中間体の調製から始まり、ベンゾチオフェン誘導体のカップリングが続きます。最後のステップは、中間体をエステル化してアレグリタザールを生成することです。 反応条件には、通常、目的の生成物の収率を確保するために、強酸または強塩基、高温、および特定の触媒の使用が含まれます .

工業生産方法

アレグリタザールの工業生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。これには、連続フロー反応器、自動化システム、および厳しい品質管理対策の使用が含まれており、最終製品の純度と一貫性を確保します。 このプロセスは、廃棄物を最小限に抑え、生産コストを削減しながら、高い効率を維持するように設計されています .

化学反応の分析

反応の種類

アレグリタザールは、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

形成された主要な生成物

これらの反応から形成される主要な生成物には、さまざまな酸化および還元代謝産物、ならびにアレグリタザールの置換誘導体が含まれます。 これらの生成物は、しばしば薬理学的特性と潜在的な治療用途について研究されています .

科学研究への応用

    化学: 二重ペルオキシソーム増殖因子活性化レセプターアゴニストを研究するためのモデル化合物として使用されます。

    生物学: 遺伝子発現と細胞代謝への影響について調査されています。

    医学: 2型糖尿病とその関連する心血管リスクの治療法として検討されています。

    産業: 代謝性疾患を標的とした新規治療薬の開発における潜在的な用途

類似化合物との比較

類似化合物

アレグリタザールのユニークさ

アレグリタザールは、ペルオキシソーム増殖因子活性化レセプターアルファとガンマの両方に対するバランスのとれた二重アゴニスト作用により、脂質レベルと血糖レベルの両方を包括的に管理できるという点でユニークです。 このバランスのとれた活性は、主に1つのレセプターサブタイプを標的とする他の化合物とは異なります .

生物活性

Aleglitazar is a dual agonist of peroxisome proliferator-activated receptors (PPARs) α and γ, which are critical in the regulation of glucose and lipid metabolism. This compound has garnered attention for its potential therapeutic effects in conditions such as type 2 diabetes and cardiovascular diseases. Its biological activity encompasses insulin-sensitizing effects, anti-inflammatory properties, and protective roles against hyperglycemia-induced cellular damage.

PPAR Activation

Aleglitazar exerts its biological effects primarily through the activation of PPAR-α and PPAR-γ:

  • PPAR-α : Enhances fatty acid oxidation and reduces triglyceride levels.
  • PPAR-γ : Improves insulin sensitivity and promotes glucose uptake.

This dual activation leads to favorable metabolic outcomes, including improved lipid profiles and reduced inflammation.

Cardiomyocyte Protection

A study demonstrated that Aleglitazar protects human cardiomyocytes from hyperglycemia-induced apoptosis. The findings indicated that:

  • Increased Cell Viability : Treatment with Aleglitazar significantly increased cell viability under hyperglycemic conditions.
  • Reduced Apoptosis : The compound attenuated caspase-3 activity and cytochrome-C release, key indicators of apoptosis.
  • Oxidative Stress Mitigation : Aleglitazar improved total antioxidant capacity and reduced reactive oxygen species (ROS) production in cardiomyocytes exposed to high glucose levels .

Effects on Non-Alcoholic Fatty Liver Disease (NAFLD)

Research on animal models has shown that Aleglitazar can treat non-alcoholic steatohepatitis (NASH) by:

  • Histopathological Improvements : Reduced hepatic steatosis, lobular inflammation, and hepatocyte ballooning.
  • Biochemical Modifications : Decreased levels of liver enzymes (AST, ALT), triglycerides, and cholesterol while increasing HDL and adiponectin levels .

Clinical Trials

The AleCardio trial aimed to evaluate the efficacy of Aleglitazar in patients with type 2 diabetes mellitus and acute coronary syndrome. However, the trial was terminated early due to:

  • Safety Concerns : Increased rates of heart failure, gastrointestinal bleeding, and other adverse events were noted without significant cardiovascular benefits.
  • Futility for Efficacy : No substantial reduction in cardiovascular morbidity or mortality was observed compared to placebo .

Summary of Key Findings

Study FocusKey Findings
Cardiomyocyte Protection- Increased viability under hyperglycemia
- Reduced apoptosis markers (caspase-3, cytochrome-C)
- Decreased ROS production
NAFLD Treatment- Improved liver histopathology
- Decreased liver enzymes (AST, ALT)
- Increased HDL and adiponectin
AleCardio Trial- Early termination due to safety signals
- No significant cardiovascular benefit observed

Case Study 1: Cardiomyocyte Response

In vitro studies showed that human cardiomyocytes treated with Aleglitazar exhibited a marked increase in viability when exposed to hyperglycemic conditions. The protective effect was linked to the activation of both PPAR-α and PPAR-γ pathways, highlighting the compound's potential for cardiac protection in diabetic patients.

Case Study 2: NASH Model in Zucker Diabetic Fatty Rats

In a preclinical model using Zucker diabetic fatty rats, Aleglitazar treatment led to significant reductions in triglyceride levels by approximately 89% while increasing HDL by 125%. Histological analysis revealed a reversal of steatosis and inflammation in liver tissues, suggesting its potential as a therapeutic agent for NAFLD .

特性

IUPAC Name

(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYKLWSKQJBGCS-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)C[C@@H](C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197193
Record name Aleglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Aleglitazar was rationally designed to be an agonist at the peroxisome proliferator-activated receptor (PPAR) for both the PPARα and PPARγ receptor subtypes. Agonistic action at PPARα controls lipid levels, which improves dyslipidemia, and agonistic action at PPARγ controls glucose levels, which improves insulin sensitivity in diabetes.
Record name Aleglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

475479-34-6
Record name Aleglitazar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475479-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aleglitazar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475479346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aleglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aleglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALEGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41T4OAG59U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

0.184 g of 2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-yl}-propionic acid ethyl ester (0.40 mmol) was dissolved in 1 ml of THF/MeOH=1/1 and treated with 0.670 ml of 3N NaOH. The reaction mixture was kept over night at RT and then quenched by pouring onto crashed ice/HCl. Twofold extraction with AcOEt, washing with water, drying over sodium sulfate, and evaporation of the solvents left a crude product, which was purified by crystallisation from AcOEt/hexane to yield 0.158 g of the title compound as white solid, mp.121-122°.
Name
2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-yl}-propionic acid ethyl ester
Quantity
0.184 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.67 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
COC(=Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
COC(=Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aleglitazar
Reactant of Route 2
Aleglitazar
Reactant of Route 3
Reactant of Route 3
Aleglitazar
Reactant of Route 4
Aleglitazar
Reactant of Route 5
Aleglitazar
Reactant of Route 6
Reactant of Route 6
Aleglitazar

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。